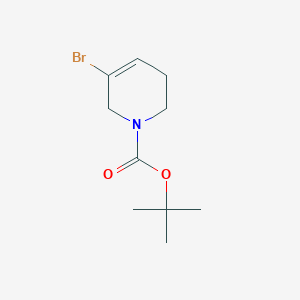

Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

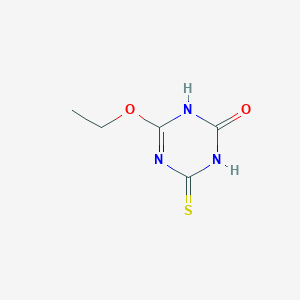

Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is a useful research compound. Its molecular formula is C10H16BrNO2 and its molecular weight is 262.147. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate has been utilized in various chemical synthesis processes. A notable application is in the coupling reactions with arylboronic acids, facilitated by palladium-catalyzed mechanisms, to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This demonstrates its role in facilitating complex chemical synthesis and enhancing the diversity of chemical structures (Wustrow & Wise, 1991).

X-Ray Crystallography Studies

The compound has been a subject of X-ray crystallography studies to understand its molecular and crystal structure. These studies provide insights into the molecular packing and interaction within the compound, driven by strong hydrogen bonds. This knowledge is crucial in determining the compound's stability and reactivity, contributing to the fields of material science and pharmaceuticals (Didierjean et al., 2004).

Synthetic Intermediate for Small Molecule Anticancer Drugs

It serves as an important intermediate in the synthesis of small molecule anticancer drugs. Its role in the synthetic pathways, typically involving nucleophilic substitution, oxidation, and halogenation reactions, highlights its importance in medicinal chemistry and drug design (Zhang et al., 2018).

Catalysis and Chemical Transformations

The compound is involved in catalytic processes and chemical transformations, contributing to the synthesis of various heterocyclic compounds. Its reactivity in different chemical environments, forming products through Diels-Alder reactions and engaging in intricate molecular interactions, emphasizes its versatility in chemical synthesis (Moskalenko & Boev, 2014).

Safety and Hazards

The compound has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

The primary targets of “Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate” are currently unknown. This compound is a derivative of tetrahydropyridines (THPs), which are known to interact with a variety of biological targets

Mode of Action

Thps are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and changes caused by this compound require further investigation.

Biochemical Pathways

THPs have been found to influence several biochemical pathways, often related to their biological targets . More research is needed to determine the specific pathways affected by this compound.

Result of Action

As a THP derivative, it may share some of the biological activities observed in other THPs, such as anti-inflammatory and anticancer effects . .

Eigenschaften

IUPAC Name |

tert-butyl 5-bromo-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h5H,4,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGCRVVGDPPGMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC=C(C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2503282.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2503286.png)

![3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2503287.png)

![N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503289.png)

![5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2503290.png)

![1-[(2,5-Dimethylphenyl)methyl]triazole](/img/structure/B2503293.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)

![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)